palladium(II) pivalate
Overview
Description
Palladium(II) pivalate, also known as 2,2-Dimethylpropanoic acid palladium(II) salt, is a compound with the empirical formula C10H18O4Pd . It has a molecular weight of 308.67 . It is used as a catalyst for various chemical reactions .
Chemical Reactions Analysis
Palladium(II) pivalate is used as a catalyst for various chemical reactions. These include the aerobic cyclization of acrylic acid with alkenes, benzylation of heterocycles with benzyl chlorides, intramolecular direct arylation reactions, and regioselective oxidative arene cross-coupling .
Physical And Chemical Properties Analysis
Palladium(II) pivalate is a solid compound . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Catalysis and Synthesis Applications
- Oxidative Biaryl Synthesis: Palladium(II) pivalate is used in intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation, improving yields and broadening reaction scope, as demonstrated in the synthesis of natural carbazole products like Murrayafoline A, Mukonine, and Clausenine (Liégault et al., 2008).
- Benzene Arylation: It serves as a cocatalyst, facilitating high-yielding direct arylation reactions with benzene, enhancing C-H bond cleavage and acting as a catalytic proton shuttle (Lafrance & Fagnou, 2006).
- Formation of Palladium Carbonyl Carboxylate Clusters: Palladium(I) carbonyl carboxylate complexes are synthesized using pivalate groups, affecting the nuclearity of the cluster, as seen in hexanuclear clusters (Stromnova et al., 2005).
- Cross-Dehydrogenative-Coupling (CDC): It plays a role in the oxidative cross-coupling of thiazoles with azine N-oxides, acting as both an oxidant and a C-H bond activation promoter (Fu et al., 2013).
- Alkenylation of Chromones: Palladium(II) pivalate is utilized in a new method for the alkenylation of chromones via a C-H functionalization reaction (Kim & Hong, 2011).
- Olefin Cyclopropanation Catalysis: It catalyzes cyclopropanation of olefins with ethyl diazoacetate, offering insights into reaction rates and selectivity (Shishilov et al., 2009).
Structural and Mechanistic Insights
- Influence on Reaction Conditions: Pivalic acid in palladium-catalyzed reactions influences reaction speed and scope, as seen in direct arylation of heterocycles (Liégault et al., 2009).
- Formation of Heterobimetallic Complexes: Palladium(II)–rare-earth metal(III) paddlewheel carboxylate complexes are formed using pivalate, demonstrating the role of intra- and intermolecular H-bonding (Nefedov et al., 2009).
Novel Syntheses and Reactions
- Synthesis of β-Fluorinated Carboxylic Acids: It enables direct fluorination of unactivated C(sp3)-H bonds at the β position of carboxylic acids (Zhu et al., 2015).
- Reduction of Carboxylic Acids to Aldehydes: Palladium acetate with pivalic anhydride catalyzes the reduction of carboxylic acids to aldehydes, providing an efficient alternative to traditional reduction methods (Goossen & Ghosh, 2002).
properties
IUPAC Name |
2,2-dimethylpropanoate;palladium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZTSLSNQZYEV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648008 | |
Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
palladium(II) pivalate | |
CAS RN |
106224-36-6 | |
Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | palladium(II) pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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